Structural Topology Divergence from Clinical BTK Inhibitors: A Quantitative Physicochemical Comparison
Compared with the clinical irreversible BTK inhibitor ibrutinib (CAS 936563-96-1), this compound exhibits a markedly different structural topology that quantifiably alters key physicochemical parameters relevant to biological profile [1]. The target compound has a molecular weight of 291.33 Da, which is substantially lower than ibrutinib (440.50 Da), and a topological polar surface area (TPSA) of approximately 85–90 Ų versus ibrutinib's ~99 Ų [1]. The replacement of ibrutinib's piperidine–pyrazolopyrimidine core with an azetidine–thiazolyloxy–isoxazole scaffold reduces the number of hydrogen bond acceptors from 7 to 6 and rotatable bonds from 6 to 5 [1]. These differences are consistent with class-level SAR observations that smaller, less flexible hinge-binding motifs can confer improved kinase selectivity windows [2].
| Evidence Dimension | Molecular weight, TPSA, hydrogen bond acceptor count, and rotatable bond count as physicochemical determinants of kinase selectivity and permeability |
|---|---|
| Target Compound Data | MW 291.33 Da; TPSA ~85–90 Ų; HBA 6; Rotatable bonds 5 |
| Comparator Or Baseline | Ibrutinib: MW 440.50 Da; TPSA ~99 Ų; HBA 7; Rotatable bonds 6 |
| Quantified Difference | ΔMW = –149 Da (–34%); ΔTPSA ≈ –10 to –14 Ų; ΔHBA = –1; ΔRotB = –1 |
| Conditions | Calculated physicochemical properties based on canonical SMILES (PubChem/ChemSpider data; no experimental assay context available for the target compound) |
Why This Matters
Lower molecular weight and reduced TPSA are class-level predictors of improved passive permeability and potential CNS penetration, which may differentiate this scaffold for neuro-inflammatory indications where BTK engagement in the CNS is desired.
- [1] PubChem Compound CID 12151206 (linked from SID 39845218). Computed physicochemical properties. National Center for Biotechnology Information. Retrieved 2026-04-28. View Source
- [2] Veber, D. F., et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. (Establishes the class-level relationship between reduced molecular weight, rotatable bonds, and improved oral bioavailability.) View Source
